molecular formula C24H28ClNO3 B13788186 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate CAS No. 6606-07-1

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate

Cat. No.: B13788186
CAS No.: 6606-07-1
M. Wt: 413.9 g/mol
InChI Key: KFHGBFSJTGAPMS-UHFFFAOYSA-N
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Description

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a hydroxyethyl group and a p-chlorobenzilate moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic amine core, followed by the introduction of the hydroxyethyl group and the p-chlorobenzilate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the bicyclic amine core or the p-chlorobenzilate moiety.

    Substitution: The chlorine atom in the p-chlorobenzilate moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution of the chlorine atom can introduce various functional groups.

Scientific Research Applications

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate involves its interaction with specific molecular targets. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate include other bicyclic amines and derivatives of p-chlorobenzilate. Examples include:

  • 9-Azabicyclo(3.3.1)nonane derivatives
  • Hydroxyethyl-substituted amines
  • p-Chlorobenzilate analogs

Uniqueness

What sets 9-(2-Hydroxyethyl)-9-azabicyclo(331)nonane p-chlorobenzilate apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities or chemical reactivity

Properties

CAS No.

6606-07-1

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H28ClNO3/c25-20-14-12-19(13-15-20)24(28,18-6-2-1-3-7-18)23(27)29-17-16-26-21-8-4-9-22(26)11-5-10-21/h1-3,6-7,12-15,21-22,28H,4-5,8-11,16-17H2

InChI Key

KFHGBFSJTGAPMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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